molecular formula C11H14N4O3S B2585628 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 900641-20-5

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2585628
CAS No.: 900641-20-5
M. Wt: 282.32
InChI Key: WXSIBTCKVIZDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic small molecule with a molecular formula of C11H14N4O3S and a molecular weight of 282.08 g/mol . This benzodiazolone derivative features a piperazine-1-sulfonyl substituent, a structural motif frequently employed in medicinal chemistry to optimize the properties of biologically active compounds . The presence of the piperazine ring can enhance aqueous solubility and serve as a critical scaffold for interacting with biological targets, making it a valuable building block in drug discovery research . While specific biological data for this compound is not widely published in the available literature, its core structure suggests significant potential as a key intermediate or final scaffold in pharmaceutical development. Researchers can utilize this compound as a versatile synthon for constructing more complex molecules, particularly in designing ligands for G-protein coupled receptors (GPCRs) and other enzyme targets . Piperazine-containing compounds have demonstrated a wide range of pharmacological activities, and this specific sulfonyl-linked heterocycle may be of interest in neuroscientific research, given that piperazine derivatives have been investigated as modulators for neurological targets such as the orexin receptor (OX2R) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-piperazin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c16-11-13-9-2-1-8(7-10(9)14-11)19(17,18)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSIBTCKVIZDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodiazol-2-one Derivatives

Compound Name Substituents at Position 5 Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound Piperazine-1-sulfonyl C₁₁H₁₃N₅O₃S 295.32 (calculated) Sulfonyl group, piperazine ring
Domperidone 1-{1-[3-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-5-chloro C₂₂H₂₄ClN₅O₂ 425.91 Chloro, piperidinyl-propyl linkage
5-Nitro-1-(prop-2-yn-1-yl) Nitro, propargyl C₁₀H₇N₃O₃ 217.19 Nitro (electron-withdrawing), alkyne
5-(1-Aminoethyl) 1-Aminoethyl C₉H₁₀N₄O 190.20 Aminoethyl (hydrogen-bond donor)
5-[(4-Methoxyphenyl)methyl]amino 4-Methoxybenzylamino C₁₅H₁₄N₄O₂ 282.30 Methoxy (electron-donating), benzylamino

Key Observations:

  • Solubility: Piperazine and sulfonyl groups enhance polarity compared to hydrophobic substituents like propargyl or chloro .

Physicochemical Properties

Table 3: Crystallographic and Solubility Data

Compound Name Crystal System (Space Group) Unit Cell Parameters (Å, °) Solubility Features Reference
5-Nitro-1-(prop-2-yn-1-yl) Triclinic (P1) a=7.2541, b=10.0362, c=14.6793; α=100.98°, β=92.05°, γ=109.04° Low solubility (non-polar alkyne)
5-(1-Aminoethyl) Not reported Planar structure with π-π stacking capability High solubility in polar solvents
Target Compound Not reported Predicted planar benzodiazole core Moderate solubility (polar sulfonyl group) N/A (extrapolated)

Key Observations:

  • Aminoethyl and sulfonyl groups enhance solubility in aqueous media, critical for oral bioavailability .

Biological Activity

5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of interest due to its potential therapeutic applications. Its structure features a piperazine moiety linked to a benzodiazole framework, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{Molecular Formula C 12}H_{15}N_{3}O_{3}S}

This compound's sulfonamide group is significant for its biological activity, particularly in enzyme inhibition and receptor interactions.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine and benzodiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds typically range from 34 to 100 µM, indicating their effectiveness in inhibiting cell proliferation (Table 1) .

Table 1: Cytotoxicity Data of Piperazine-Benzoimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 6MDA-MB 23134.31
Compound 7cU-87 MG38.29
ABZMDA-MB 23183.1

The most promising candidates showed enhanced activity compared to standard treatments like Albendazole (ABZ), suggesting their potential as alternative cancer therapies.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. Notably, it has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in the regulation of cortisol levels and is implicated in diabetes and metabolic syndrome . The inhibition constant (IC50) for this enzyme was reported at approximately 0.7 µM , demonstrating substantial potency.

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)Reference
11β-HSD1Piperazine Derivative0.7

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : The cytotoxic effects observed in cancer cells are likely due to the disruption of cellular processes such as tubulin polymerization and induction of apoptosis.
  • Enzyme Inhibition : By inhibiting enzymes like 11β-HSD1, the compound potentially alters metabolic pathways that contribute to disease states such as obesity and diabetes.

Case Studies

A study conducted on the efficacy of piperazine derivatives against Trichinella spiralis larvae demonstrated that these compounds exhibited larvicidal activity significantly higher than traditional treatments . This suggests not only anticancer properties but also potential applications in parasitology.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one in academic settings?

  • Methodology : The synthesis of piperazine-sulfonyl heterocycles typically involves nucleophilic substitution or condensation reactions. For example, sulfonamide formation can be achieved by reacting a benzodiazolone precursor with a sulfonyl chloride derivative under alkaline conditions (e.g., potassium bicarbonate) to maintain pH neutrality. Refluxing in polar aprotic solvents like acetone or 1,4-dioxane (8–10 hours) is common, with reaction progress monitored via TLC (toluene:acetone 8:2) . Purification often employs silica gel chromatography.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Multi-spectral analysis is critical.

  • IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680–1650 cm⁻¹) groups.
  • NMR : ¹H NMR should resolve piperazine protons (δ 2.5–3.5 ppm) and benzodiazolone aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR identifies sulfonyl (C-S, ~55 ppm) and carbonyl carbons (C=O, ~160 ppm).
  • Elemental analysis : Verify C, H, N, S ratios (deviation <0.4% acceptable) .

Q. What solvent systems are optimal for recrystallization?

  • Ethanol-water mixtures (7:3 ratio) are widely used for polar heterocycles. Slow cooling (0.5°C/min) enhances crystal purity. For hydrophobic analogs, dichloromethane-hexane (1:5) gradients improve yield .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., MIC variability) be resolved for this compound?

  • Methodology :

  • Standardize assays : Use CLSI/FDA guidelines for antimicrobial testing. For example, in MIC assays against S. aureus or C. albicans, ensure Mueller-Hinton broth pH 7.2–7.4 and inoculum size 5×10⁵ CFU/mL .
  • Control variables : Test batch-to-batch purity (HPLC ≥95%) and solvent effects (DMSO ≤1% v/v). Replicate experiments (n=6) to assess statistical significance .
  • Synergistic studies : Combine with known inhibitors (e.g., β-lactams) to evaluate resistance pathways .

Q. What strategies optimize the compound’s selectivity for enzyme targets (e.g., fungal tyrosinase vs. mammalian homologs)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with fungal tyrosinase (PDB: 2Y9X) versus human (PDB: 5M8L). Focus on sulfonyl-piperazine binding to hydrophobic pockets .
  • Site-directed mutagenesis : Modify residues (e.g., His263Ala in fungal enzyme) to validate binding hypotheses .
  • Kinetic assays : Compare inhibition constants (Ki) using Lineweaver-Burk plots under varying substrate concentrations .

Q. How do reaction conditions (pH, temperature) influence byproduct formation during synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary pH (6–8) and temperature (60–100°C) in a 3² factorial design. Monitor byproducts (e.g., desulfonated intermediates) via LC-MS.
  • Kinetic profiling : Use Arrhenius plots to identify activation energies for desired vs. side reactions. Optimal conditions often involve pH 7.5 and 80°C .
  • Quenching studies : Rapid cooling (-20°C) minimizes hydrolysis of sulfonamide bonds .

Data Contradiction Analysis

Q. Why might antimicrobial activity differ between Gram-positive and Gram-negative bacteria?

  • Hypothesis : The compound’s sulfonyl group may enhance penetration through Gram-positive membranes (thicker peptidoglycan) but fail against Gram-negative lipopolysaccharide barriers.
  • Testing :

  • Outer membrane permeabilizers : Combine with EDTA (1 mM) to disrupt Gram-negative membranes. If activity improves, permeability is a limiting factor .
  • Efflux pump inhibitors : Use phenylalanine-arginine β-naphthylamide (PAβN) to assess pump-mediated resistance .

Methodological Resources

  • Synthetic protocols : Refer to Patel et al. (2012) for piperazine-triazine condensations .
  • Bioassays : Follow Huppertz et al. (2018) for pharmacokinetic parameter standardization .
  • Structural analysis : Use PubChem data (CID: 95591-80-3) for benchmarking spectral profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.